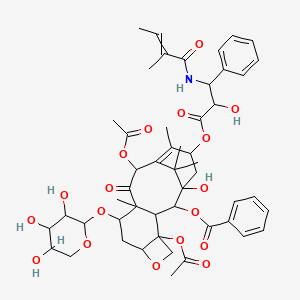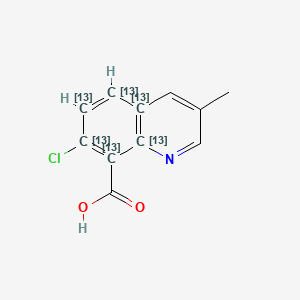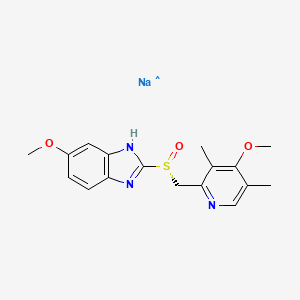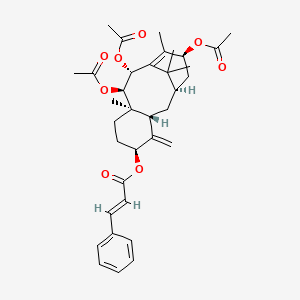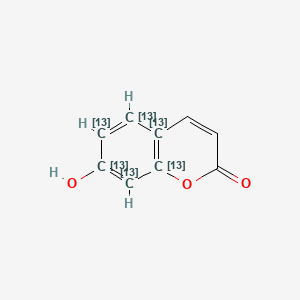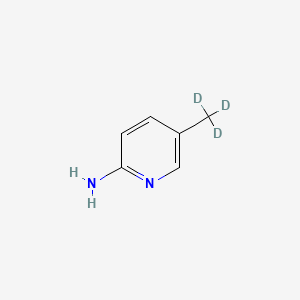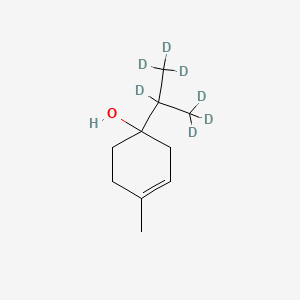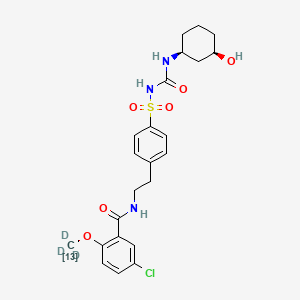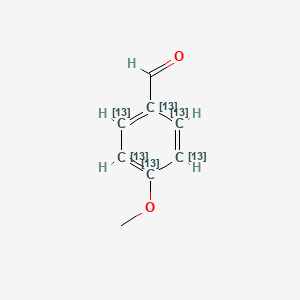
4-Anisaldehyde-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anisaldehyde-13C6, also known as p-Anisaldehyde-13C6 or 4-Methoxybenzaldehyde-13C6, is a biochemical used for proteomics research . It has a molecular formula of C2(13-C)6H8O2 and a molecular weight of 142.10 .
Synthesis Analysis
The synthesis of anisaldehyde, the non-isotopic variant of 4-Anisaldehyde-13C6, can be achieved through the ozonolysis of anethole in a system composed of water and ethyl acetate . This method is environmentally friendly and avoids the isolation or decomposition of ozonide .Molecular Structure Analysis
The molecule consists of a benzene ring with a formyl and a methoxy group . The molecular formula is C8H8O2 .Scientific Research Applications
Spectroscopic and Structural Studies
Research on anisaldehydes, including 4-Anisaldehyde, focuses on their molecular structures, vibrational, electronic spectra (UV–Vis, IR, Raman, and NMR), and their applications in flavoring food additives. Detailed spectroscopic studies utilizing density functional theory have shown equilibrium between conformers of anisaldehydes at room temperature, highlighting their nucleophilic reactivity sites. These insights are crucial for understanding the chemical behavior and reactivity of anisaldehydes in various scientific applications (Altun, Swesi, & Alhatab, 2017).
Mechanistic Insights into Reactions
The Wittig reaction mechanism involving anisaldehyde has been explored through a combination of 13C kinetic isotope effects and molecular dynamics, providing a deeper understanding of cycloaddition mechanisms and the role of solvent dynamics. These studies are essential for developing more efficient synthetic pathways and understanding the detailed reaction mechanisms of organic transformations (Chen, Nieves-Quinones, Waas, & Singleton, 2014).
Applications in Synthesis and Catalysis
Anisaldehyde has been applied in the synthesis of various organic compounds, demonstrating its versatility as a reactant. For instance, its role in the synthesis of trivalent ruthenium and rhodium NS chelating thiosemicarbazone complexes for bactericidal activities showcases its utility in bioinorganic chemistry. These complexes have been studied for their spectroscopic, thermal, and biological properties, indicating significant activity against bacteria (Sharma, Srivastava, & Srivastava, 2007).
Photochemistry and Photophysics
The photochemistry of anisaldehyde, including its conformers' control through thermal and photoinduced methods, offers valuable insights into its photophysical properties. These studies provide the basis for applications in materials science, such as developing photoresponsive materials (Kuş, Sharma, Reva, Lapinski, & Fausto, 2010).
Environmental and Green Chemistry
Anisaldehyde's synthesis methods highlight advancements in green chemistry. The ozonolysis of anethole in water and ethyl acetate presents an environmentally friendly approach to anisaldehyde production, emphasizing the importance of sustainable chemical processes (Yu, Shen, Deng, Gan, & Ha, 2012).
Safety And Hazards
properties
IUPAC Name |
4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-CLQMYPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675630 |
Source


|
| Record name | 4-Methoxy(~13~C_6_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Anisaldehyde-13C6 | |
CAS RN |
1189441-55-1 |
Source


|
| Record name | 4-Methoxy(~13~C_6_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


